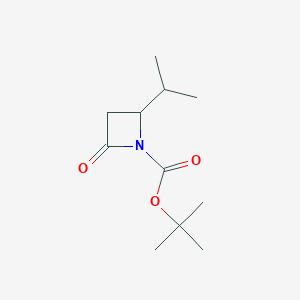

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate

Descripción

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate is a β-lactam derivative featuring a strained azetidine (four-membered) ring. The tert-butyl carbamate group at the 1-position acts as a protective moiety, enhancing steric stability and modulating reactivity during synthetic applications. The 2-oxo group introduces electrophilic character, while the 4-(propan-2-yl) substituent contributes to steric bulk and lipophilicity. Its structural rigidity and functional diversity make it a valuable scaffold for drug discovery .

Propiedades

IUPAC Name |

tert-butyl 2-oxo-4-propan-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-7(2)8-6-9(13)12(8)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJDWXKOEPOVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of N-Boc piperazine and triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction mixture is stirred and cooled to 0°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized azetidine derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with macromolecules, enhancing its biological activity . The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Azetidine Derivatives

Physicochemical Properties

However, the following trends can be inferred:

- Lipophilicity : The isopropyl group in the target compound likely enhances lipophilicity compared to morpholine or pyrazole derivatives, impacting membrane permeability in biological systems.

- Thermal Stability : Tert-butyl-protected azetidines generally exhibit higher thermal stability than unprotected analogs due to reduced ring strain and oxidative degradation.

Reactivity and Functionalization

- Ring-Opening Reactions : The 2-oxo group in the target compound is susceptible to nucleophilic attack, similar to other β-lactams. However, steric shielding from the tert-butyl and isopropyl groups may reduce reactivity compared to less hindered analogs .

- Protective Group Removal : The tert-butyl carbamate can be cleaved under acidic conditions (e.g., TFA), a strategy shared with compounds like those in .

Actividad Biológica

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate is , with a molecular weight of approximately 225.31 g/mol. The compound features an azetidine ring, which contributes to its biological activity.

Biological Activity

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate exhibit antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL, indicating significant potency against resistant strains .

2. Anticancer Properties

Research has indicated that certain derivatives possess anticancer properties, particularly against breast cancer cell lines. For example, a related compound exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating strong inhibitory effects on cell proliferation . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

3. Neuroprotective Effects

There is emerging evidence suggesting that azetidine derivatives may have neuroprotective effects. In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, potentially making them candidates for treating neurodegenerative diseases .

The mechanisms underlying the biological activities of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Cell Cycle : The ability to induce cell cycle arrest at the G2/M phase has been noted, which is crucial for halting the proliferation of cancer cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of azetidine derivatives, including tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate, against various bacterial strains. The results indicated that modifications to the azetidine ring significantly affected antimicrobial potency, with some derivatives achieving MIC values as low as 0.5 μg/mL against resistant strains .

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer treatment, researchers tested the efficacy of several azetidine derivatives on MDA-MB-231 cells. The results showed that the tested compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . This highlights the potential for developing new anticancer therapies based on this scaffold.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Mycobacterium tuberculosis | 0.5 - 8 μg/mL | Enzyme inhibition |

| Anticancer | MDA-MB-231 (breast cancer) | 0.126 μM | Apoptosis induction, cell cycle arrest |

| Neuroprotective | Neuronal cell lines | Not specified | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.